1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid
Overview
Description
The compound “1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid” seems to be a complex organic molecule. Trifluoromethylphenyl is a common motif in medicinal chemistry, known for its bioactive properties .
Synthesis Analysis
While specific synthesis information for this compound was not found, trifluoromethyl groups are often introduced into molecules using various methods . For instance, Suzuki-coupling reactions are used to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
Scientific Research Applications
Nucleophilic Aromatic Substitution
Piperidine derivatives undergo nucleophilic aromatic substitution reactions, providing a pathway for synthesizing various compounds, including those with potential biological activities. Such reactions are fundamental in organic chemistry and can be utilized in the development of pharmaceuticals and materials science (Pietra & Vitali, 1972).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including derivatives of piperidine-4-carboxylic acid, can inhibit microbial growth at concentrations lower than their yield and titer in fermentative production. This property is significant in biotechnology and food preservation, indicating the need for metabolic engineering to enhance microbial tolerance (Jarboe, Royce, & Liu, 2013).
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives, structurally related to piperidine carboxylic acids, have been studied for their anticancer properties. These compounds' biochemical mechanisms, including apoptosis induction and reactive oxygen species generation, suggest potential therapeutic applications in oncology (De, Baltas, & Bedos-Belval, 2011).
Environmental Persistence of Fluorinated Compounds
Studies on fluorinated alternatives to long-chain carboxylic acids emphasize environmental and health impacts. Understanding the biodegradability and toxicological profiles of these compounds, including trifluoromethyl derivatives, is crucial for assessing environmental risks (Wang, Cousins, Scheringer, & Hungerbühler, 2013).
Novel Central Nervous System (CNS) Acting Drugs
Research into functional chemical groups, including piperidine and its derivatives, highlights the potential for developing new CNS acting drugs. Such compounds could address the limitations of current CNS medications, such as addiction and tolerance (Saganuwan, 2017).
Synthesis and Biological Activity of 1-Indanones
The synthesis and evaluation of 1-indanones, which can be structurally related to piperidine-4-carboxylic acid derivatives, have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. This highlights the chemical versatility and therapeutic potential of these compounds (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).
Future Directions
properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)10-3-1-2-4-11(10)17-7-5-9(6-8-17)12(18)19/h1-4,9H,5-8H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJFFWPEGVHDKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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